Kadcoccilactone L
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Kadcoccilactone L involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route typically includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations .
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing yield and purity. Techniques such as microbial transformation and biocatalysis are being explored to enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: Kadcoccilactone L undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired transformation.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Kadcoccilactone L has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential anti-tumor, anti-HIV, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of Kadcoccilactone L involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound targets enzymes such as protein tyrosine phosphatase 1B and acetylcholinesterase, inhibiting their activity.
Pathways Involved: The compound modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Kadcoccilactone L is unique among triterpenoids due to its specific structural features and biological activities. Similar compounds include:
Kadcoccilactone T: Another triterpenoid from Kadsura coccinea with similar inhibitory activities.
Kadnanolactone H and I: Structurally similar compounds from Kadsura ananosma, differing in stereochemistry.
These compounds share some biological activities but differ in their specific molecular interactions and therapeutic potential .
Properties
Molecular Formula |
C30H34O6 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(1R,2S,5R,13S,15R,26R)-13,26-dihydroxy-1,6,6,20,24-pentamethyl-7,22-dioxahexacyclo[13.12.0.02,13.05,11.016,25.018,23]heptacosa-9,11,16(25),17,19,23-hexaene-8,21-dione |
InChI |
InChI=1S/C30H34O6/c1-15-10-18-11-19-21-13-30(34)12-17-6-9-24(32)36-28(3,4)20(17)7-8-23(30)29(21,5)14-22(31)25(19)16(2)26(18)35-27(15)33/h6,9-12,20-23,31,34H,7-8,13-14H2,1-5H3/t20-,21+,22-,23+,29-,30-/m1/s1 |
InChI Key |
DMOCICSLTAAKOU-VBLYNVHQSA-N |
Isomeric SMILES |
CC1=CC2=CC3=C([C@@H](C[C@@]4([C@H]3C[C@]5([C@H]4CC[C@@H]6C(=C5)C=CC(=O)OC6(C)C)O)C)O)C(=C2OC1=O)C |
Canonical SMILES |
CC1=CC2=CC3=C(C(CC4(C3CC5(C4CCC6C(=C5)C=CC(=O)OC6(C)C)O)C)O)C(=C2OC1=O)C |
Origin of Product |
United States |
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